molecular formula C8H7N3 B1677754 1,3-Diiminoisoindoline CAS No. 3468-11-9

1,3-Diiminoisoindoline

Cat. No. B1677754
CAS RN: 3468-11-9
M. Wt: 145.16 g/mol
InChI Key: RZVCEPSDYHAHLX-UHFFFAOYSA-N
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Description

1,3-Diiminoisoindoline, also known as 1,3-Isoindolinediimine or Phthalimide diimide, is an organic compound with the empirical formula C8H7N3 . It is used in industry as a dye precursor . The molecule can exist in different tautomers, resulting in different crystalline solids .


Synthesis Analysis

1,3-Diiminoisoindoline is a crucial reagent for the synthesis of phthalocyanine as well as related macrocycles and chelates such as hemiporphyrazine and bis(iminopyridyl)isoindoline . Four 1,3-diylideneisoindolines were synthesized via the reaction of several organic CH acids and 1,3-Diiminoisoindoline . These compounds were prepared using simple heating and relatively quick solventless reactions .


Molecular Structure Analysis

The molecular weight of 1,3-Diiminoisoindoline is 145.16 g/mol . The molecular formula is C8H7N3 .


Chemical Reactions Analysis

1,3-Diiminoisoindoline is a crucial reagent for the synthesis of phthalocyanine as well as related macrocycles and chelates . It exhibits intense π → π* transitions in the UV–visible region .


Physical And Chemical Properties Analysis

1,3-Diiminoisoindoline is a powder or crystal form with a melting point of approximately 197 °C (dec.) (lit.) . It is a severe eye and skin irritant .

Safety and Hazards

1,3-Diiminoisoindoline is a severe eye and skin irritant . It is a questionable carcinogen with experimental carcinogenic and tumorigenic data . When heated to decomposition, it emits toxic fumes of nitrogen oxides .

properties

IUPAC Name

3-iminoisoindol-1-amine
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InChI

InChI=1S/C8H7N3/c9-7-5-3-1-2-4-6(5)8(10)11-7/h1-4H,(H3,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

RZVCEPSDYHAHLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC2=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3
Source PubChem
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DSSTOX Substance ID

DTXSID0044658
Record name 1H-Isoindole-1,3(2H)-diimine
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Molecular Weight

145.16 g/mol
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Product Name

1,3-Diiminoisoindoline

CAS RN

3468-11-9, 57500-34-2
Record name 1-Imino-1H-isoindol-3-amine
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Record name 1H-Isoindol-3-amine, 1-imino-
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Record name 1,3-Diiminoisoindoline
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Record name 1H-Isoindol-3-amine, 1-imino-
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Record name 1H-Isoindole-1,3(2H)-diimine
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Record name 1-imino-1H-isoindol-3-amine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of 1,3-Diiminoisoindoline?

A1: 1,3-Diiminoisoindoline has the molecular formula C8H6N4 and a molecular weight of 158.16 g/mol.

Q2: What are the key spectroscopic features of 1,3-Diiminoisoindoline?

A2: 1,3-Diiminoisoindoline can be characterized using various spectroscopic techniques. For example, 1H NMR and 13C NMR spectroscopy have been used to study its tautomeric behavior in different solvents. [] Additionally, IR, UV-Vis, and mass spectrometry are commonly employed to confirm the structure and purity of synthesized derivatives. [, , , , , , ]

Q3: What are common synthetic routes to 1,3-Diiminoisoindoline?

A3: 1,3-Diiminoisoindoline can be synthesized from phthalonitrile via several routes. These include reacting phthalonitrile with ammonia in the presence of elemental sulfur [] or using a two-step process involving the formation of 1,3-diiminoisoindolium nitrate followed by neutralization with sodium hydroxide. [] Another route involves the reaction of N-(2-cyanobenzylidene)anilines with elemental sulfur in liquid ammonia and amines. []

Q4: How is 1,3-Diiminoisoindoline used in the synthesis of phthalocyanines?

A4: 1,3-Diiminoisoindoline is a versatile precursor for synthesizing phthalocyanines and their analogs. It can react with various substituted phthalonitriles, often in the presence of a metal salt, to form symmetrical or asymmetrical phthalocyanine complexes. [, , , , , ]

Q5: Can 1,3-Diiminoisoindoline be used to synthesize other macrocyclic compounds?

A5: Yes, 1,3-Diiminoisoindoline can be used to synthesize other macrocycles besides phthalocyanines. For example, it reacts with barbituric acid to produce C.I. Pigment Yellow 139 [], with guanazole to yield macrocyclic compounds with a 2:2 structure [], and with 2,6-diaminopyrazine to form a macrocycle comprising two molecules of each reactant. []

Q6: How does 1,3-Diiminoisoindoline react with carbodiimides?

A6: In the presence of a rhenium catalyst, 1,3-Diiminoisoindoline undergoes a C-H bond activation reaction with carbodiimides, leading to the formation of 1,3-diiminoisoindolines. This reaction represents a novel approach to synthesizing these compounds. []

Q7: Is 1,3-Diiminoisoindoline thermally stable?

A7: The thermal stability of 1,3-Diiminoisoindoline and its derivatives varies depending on the substituents present. For instance, cobalt(III)-containing phthalogens derived from 1,3-Diiminoisoindoline were found to be stable up to temperatures ranging from 40-800 °C, decomposing to form cobalt(II)-containing phthalocyanines. []

Q8: Can 1,3-Diiminoisoindoline be used in the development of catalysts?

A8: Yes, palladium(II) complexes containing unsymmetrical CNN pincer ligands derived from 1,3-diiminoisoindoline have demonstrated effectiveness as precatalysts in C-C coupling reactions, specifically Heck and Stille couplings. []

Q9: Are there any other catalytic applications of 1,3-Diiminoisoindoline or its derivatives?

A9: While not explicitly mentioned in the provided research, the unique structural features and reactivity of 1,3-diiminoisoindoline and its metal complexes suggest potential for exploration in other catalytic applications beyond C-C coupling reactions. Further research is needed to explore these possibilities.

Q10: Have computational methods been used to study 1,3-Diiminoisoindoline?

A10: Yes, computational studies, including DFT (Density Functional Theory) and TDDFT (Time-Dependent DFT) calculations, have been employed to investigate various aspects of 1,3-Diiminoisoindoline and its derivatives. These studies have helped explain the unusual tetraazachlorin-type UV-vis spectra observed in nickel seco-tribenzoporphyrazines derived from 1,3-diiminoisoindoline. [] DFT calculations have also been used to determine the most stable tautomeric form of 1,3-diiminoisoindoline derivatives in the gas phase. []

Q11: How do structural modifications of 1,3-Diiminoisoindoline influence the properties of its derivatives?

A11: Introducing various substituents onto the 1,3-diiminoisoindoline core significantly impacts the properties of the resulting compounds. For example, adding electron-donating pentyloxy groups and electron-accepting chloro substituents to the phthalocyanine framework leads to materials with interesting second-order nonlinear optical (NLO) properties. [] Additionally, incorporating fluorine atoms into the structure of phthalocyanines derived from 1,3-diiminoisoindoline has been shown to enhance their photodynamic activity. []

Q12: Are there any specific formulation strategies mentioned for improving the stability or solubility of 1,3-Diiminoisoindoline derivatives?

A12: The research mentions that pegylated zinc(II) phthalocyanines, synthesized from 1,3-diiminoisoindoline and polyethylene glycol monomethyl ether, can form surfactant-free nanoparticles in water and culture media, which may improve their bioavailability. [] Additionally, formulating zinc dodecafluorophthalocyanines as Cremophor EL oil-water emulsions has been explored for their potential use as photosensitizers. []

A12: The provided research focuses primarily on the synthesis, characterization, and potential applications of 1,3-diiminoisoindoline and its derivatives. Information regarding specific SHE regulations and compliance is not discussed within these papers.

A12: The provided research primarily focuses on the synthesis and characterization of 1,3-diiminoisoindoline derivatives, with some studies exploring their potential applications as photosensitizers and catalysts. Detailed information regarding PK/PD properties, such as ADME and in vivo activity, is not extensively covered in these papers.

Q13: Have any in vitro or in vivo studies been conducted on 1,3-Diiminoisoindoline derivatives?

A13: Yes, some in vitro studies have been performed to evaluate the photodynamic activity of certain 1,3-Diiminoisoindoline derivatives. For example, zinc dodecafluorophthalocyanines, formulated as Cremophor EL oil-water emulsions, were tested against EMT-6 mouse mammary tumor cells and showed promising results. [] Additionally, pegylated zinc(II) phthalocyanines were tested for photocytotoxicity against HT29 human colorectal adenocarcinoma and HepG2 human hepatocarcinoma cells, exhibiting promising anticancer activity. []

Q14: What analytical methods are commonly used to characterize 1,3-Diiminoisoindoline and its derivatives?

A14: Commonly used analytical methods include:

  • Spectroscopy: IR, UV-Vis, NMR (1H and 13C), and Mass Spectrometry (ESI-MS, FAB-MS) [, , , , , , , , , , , ]
  • Elemental analysis: to confirm the elemental composition of the synthesized compounds [, , , , , , , ]
  • X-ray crystallography: to determine the solid-state structures of selected compounds [, , , , , ]
  • Electrochemical techniques: such as cyclic voltammetry and square wave voltammetry to study the redox behavior []

Q15: What are some essential resources for conducting research on 1,3-Diiminoisoindoline and its derivatives?

A15: Essential resources include:

    Q16: What are some key historical milestones in the research of 1,3-Diiminoisoindoline?

    A27: While specific historical milestones are not detailed in the provided papers, the research highlights the ongoing development of new synthetic routes and applications for 1,3-diiminoisoindoline and its derivatives. For example, the discovery of rhenium-catalyzed synthesis of 1,3-diiminoisoindolines via C-H bond activation with carbodiimides [] represents a significant advancement in the field. Similarly, the synthesis and characterization of novel macrocyclic compounds like seco-tribenzoporphyrazines [] and core-expanded boron(III) subphthalocyanine analogs [] illustrate the continuous exploration of this versatile building block.

    Q17: What are some examples of cross-disciplinary applications of 1,3-Diiminoisoindoline and its derivatives?

    A17: The research highlights several cross-disciplinary applications of 1,3-diiminoisoindoline derivatives, including:

    • Materials science: development of ABAB-type phthalocyanines with potential in second-order NLO materials [], and exploration of tetrabenzotriazaporphyrins as photoconducting materials, fluorescent markers, and gas sensors []
    • Catalysis: design of palladium(II) complexes with unsymmetrical CNN pincer ligands for C-C coupling reactions []
    • Medicinal chemistry: investigation of fluorinated phthalocyanines for photodynamic therapy [] and pegylated zinc(II) phthalocyanines for their in vitro photodynamic activities against cancer cells [].

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